![molecular formula C8H10O B564626 2-Phenylethan-1,1,2,2-D4-OL CAS No. 107473-33-6](/img/structure/B564626.png)
2-Phenylethan-1,1,2,2-D4-OL
Overview
Description
“2-Phenylethan-1,1,2,2-D4-OL” is a chemically intriguing compound characterized by its unique molecular structure . It has deuterium isotopes strategically substituted within its framework, which presents a compelling avenue for isotopic labeling studies, offering valuable insights into the behavior and reactivity of organic molecules . Its aromatic phenyl ring and hydroxyl group confer distinctive properties, making it a noteworthy subject of interest in the field of organic chemistry .
Synthesis Analysis
“2-Phenylethan-1,1,2,2-D4-OL” is primarily used in the Pharmaceutical Industry and Drug Discovery . It is an intermediate used in the synthesis of Phenelzine-d4 Sulfate , which is a labeled hydrazine derivative that is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) and also inhibits GABA-transaminase (GABA-T) .
Molecular Structure Analysis
The molecular structure of “2-Phenylethan-1,1,2,2-D4-OL” is unique with deuterium isotopes strategically substituted within its framework . The linear formula of this compound is C6H5CD(OH)CD3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenylethan-1,1,2,2-D4-OL” include a molecular weight of 126.19 g/mol . The isotopic enrichment is not less than 99.0 atom % D . The compound is hazardous .
Scientific Research Applications
Liquid-Liquid Equilibria Studies
Research conducted by Alonso Tristán et al. (2018) focused on the liquid-liquid equilibrium (LLE) of 2-phenylethanol with different alkanes, utilizing a turbidimetry method with laser scattering. This study is crucial for understanding the phase behavior and miscibility of 2-phenylethanol in various solvents, which is essential for its separation and purification processes in chemical engineering and research applications (Alonso Tristán et al., 2018).
Biotechnological Production
Hua and Xu (2011) reviewed advancements in the biotechnological production of 2-phenylethanol, highlighting the microbial transformation process as an environmentally friendly alternative to chemical synthesis. This research emphasizes the potential of using biotechnology for sustainable production of aromatic compounds like 2-phenylethanol, which has applications in the food, cosmetic, and pharmaceutical industries (Hua & Xu, 2011).
Structural Investigations
Barbu et al. (2001) investigated the structure of 1-phenylethanol and its hydrated complexes using laser-induced fluorescence and IR fluorescence-dip spectroscopy, combined with DFT calculations. Understanding the molecular structure and interactions of compounds like 2-phenylethanol is crucial for their application in designing more efficient chemical reactions and processes (Barbu et al., 2001).
De-novo Synthesis
Research by Zhang et al. (2014) on the de-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 through the phenylpyruvate pathway offers insights into novel pathways for producing aromatic alcohols from renewable resources. This work highlights the potential of metabolic engineering in producing valuable chemical compounds from simple, renewable substrates (Zhang et al., 2014).
Future Directions
Mechanism of Action
Target of Action
2-Phenylethan-1,1,2,2-D4-OL is a chemically intriguing compound characterized by its unique molecular structure . It is a deuterated derivative of the parent API, 2-Phenylethanol
Mode of Action
It is known that the compound’s deuterium isotopes are strategically substituted within its framework . This unique structure presents a compelling avenue for isotopic labeling studies, offering valuable insights into the behavior and reactivity of organic molecules .
Pharmacokinetics
It is known that the compound’s deuterated form makes it highly useful in analytical chemistry, specifically in mass spectrometry-based studies . This suggests that the compound may have distinctive pharmacokinetic properties due to its deuterium isotopes.
properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.